2-Methoxyphenyl(methyl)phenylphosphine
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Overview
Description
2-Methoxyphenyl(methyl)phenylphosphine is an organophosphorus compound with the molecular formula C14H15OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(methyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. This method is widely used due to its versatility and efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl(methyl)phenylphosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used.
Complexation: Transition metals like palladium and platinum are frequently employed.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
2-Methoxyphenyl(methyl)phenylphosphine has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which 2-Methoxyphenyl(methyl)phenylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the metal complex formed .
Comparison with Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Diphenylphosphine
- Triphenylphosphine
Comparison: 2-Methoxyphenyl(methyl)phenylphosphine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to tris(2-methoxyphenyl)phosphine, it has a simpler structure, which can be advantageous in certain catalytic applications. Diphenylphosphine and triphenylphosphine, while similar, lack the methoxy group, which can result in different reactivity and applications .
Properties
Molecular Formula |
C14H15OP |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
WLPVFKXJHBTYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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